4-cyclobutyl-6-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
4-cyclobutyl-6-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclobutyl group and a piperidinylmethoxy group linked to an imidazole sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutyl-6-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate dicarbonyl compounds and amines.
Introduction of the Cyclobutyl Group: This step often involves the use of cyclobutyl halides in substitution reactions.
Attachment of the Piperidinylmethoxy Group: This is typically done through nucleophilic substitution reactions using piperidine derivatives.
Sulfonylation of the Imidazole Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-cyclobutyl-6-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the imidazole ring or other reducible groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and imidazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-cyclobutyl-6-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-cyclobutyl-6-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the sulfonyl group can form strong interactions with various biological molecules. The piperidinylmethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclobutyl-6-[[1-(1H-imidazol-4-ylsulfonyl)piperidin-4-yl]methoxy]pyrimidine
- 4-Cyclobutyl-6-[[1-(1H-imidazol-2-ylsulfonyl)piperidin-4-yl]methoxy]pyrimidine
- 4-Cyclobutyl-6-[[1-(1H-imidazol-5-ylsulfonyl)piperidin-3-yl]methoxy]pyrimidine
Uniqueness
4-cyclobutyl-6-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutyl group enhances its stability, while the imidazole sulfonyl moiety provides strong binding affinity to various targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-cyclobutyl-6-[[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c23-26(24,17-9-18-11-21-17)22-6-4-13(5-7-22)10-25-16-8-15(19-12-20-16)14-2-1-3-14/h8-9,11-14H,1-7,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFBFKRAONHLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4=CN=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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